2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
Nomenclature and Identification Parameters
The systematic nomenclature of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound features a benzoic acid core with a sulfonamide substituent at the 2-position, where the sulfonyl group is derived from 5-bromo-2-methoxybenzenesulfonic acid. The closely related 3-position isomer, 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid, has been extensively documented with the molecular formula C₁₄H₁₂BrNO₅S and a molecular weight of 386.22 g/mol.
The structural complexity of this compound family arises from the presence of multiple reactive sites, including the carboxylic acid group, the sulfonamide linkage, the brominated aromatic ring, and the methoxy substituent. Each of these functional groups contributes to the overall chemical behavior and potential reactivity patterns of the molecule. The IUPAC naming convention systematically accounts for each substituent position, with the benzoic acid serving as the parent structure and the complex sulfonamide group designated as a substituent at the appropriate position.
The three-dimensional structure of these compounds exhibits specific spatial arrangements that influence their chemical properties. The sulfonamide linkage provides a rigid connection between the two aromatic systems, while the methoxy and bromo substituents on the sulfonyl-bearing ring create distinct electronic and steric environments. These structural features are crucial for understanding the compound's reactivity patterns and potential interactions with other molecules.
CAS Registry Number and Database Indexing
The Chemical Abstracts Service registry system provides unique identification for chemical compounds, with the user-specified CAS Registry Number 886119-76-2 corresponding to the 2-position isomer of this sulfonamide derivative. However, current database searches primarily return information for related compounds, particularly the 3-position analog which is registered in PubChem with CID 8191030. This discrepancy highlights the importance of precise structural identification in chemical databases and the challenges associated with cataloging positional isomers.
Database indexing for these compounds involves multiple identification systems beyond CAS numbers. The 3-position isomer is documented with synonyms including "3-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid," "927638-58-2," and "3-(5-BROMO-2-METHOXYBENZENESULFONAMIDO)BENZOIC ACID". The InChI (International Chemical Identifier) system provides additional structural specificity, with the 3-position compound having the InChI key WEJHZRAAGHFVBB-UHFFFAOYSA-N.
The systematic organization of these compounds in chemical databases reflects their membership in the broader sulfonamide class. Related entries include various brominated and methoxylated sulfonamide derivatives, each with distinct registry numbers and structural identifiers. This comprehensive indexing system enables researchers to navigate the complex landscape of sulfonamide chemistry and identify specific compounds for detailed study.
Historical Context of Sulfonamide Derivatives in Chemical Research
The development of sulfonamide chemistry represents one of the most significant breakthroughs in early antimicrobial research, with origins tracing back to the 1930s when Gerhard Domagk discovered the antibacterial properties of Prontosil. This groundbreaking work at Bayer AG laboratories demonstrated that coal-tar dyes containing sulfonamide groups could effectively combat bacterial infections in living organisms. The discovery marked the beginning of the antibiotic era and established sulfonamides as the first broadly effective antibacterial agents for systemic use.
The historical significance of sulfonamides extends beyond their initial medical applications. Following Domagk's discovery, researchers at the Pasteur Institute, including Daniel Bovet and Ernest Fourneau, determined that Prontosil was metabolized in the body to release sulfanilamide, the active antimicrobial component. This finding established the concept of prodrug activation and led to extensive research into sulfonamide derivatives with improved properties. The subsequent "sulfa craze" of the late 1930s resulted in the synthesis of thousands of sulfonamide compounds, with over 5,400 permutations documented by 1945.
The regulatory history of sulfonamides also shaped modern pharmaceutical development practices. The sulfanilamide elixir disaster of 1937, which resulted in over 100 deaths due to the use of toxic diethylene glycol as a solvent, led directly to the passage of the Federal Food, Drug, and Cosmetic Act in 1938. This legislation established the U.S. Food and Drug Administration's authority to oversee drug safety and effectiveness, fundamentally changing how new pharmaceutical compounds are evaluated and approved.
The evolution of sulfonamide chemistry continued through World War II, where these compounds played crucial roles in treating wounded soldiers and preventing infection-related deaths. Notable figures including Franklin Delano Roosevelt Jr. and Winston Churchill were among those whose lives were saved by sulfonamide therapy. The development of specialized sulfonamides like sulfaquinoxaline for veterinary applications, particularly as a coccidiostat in poultry production, demonstrated the versatility of this chemical class.
Positioning within Organic Sulfonamide Chemistry
The structural classification of this compound places it within the specialized subset of arylsulfonamide-substituted carboxylic acids. This compound class represents an intersection of several important chemical functionalities: aromatic sulfonamides, halogenated aromatics, methoxy-substituted benzenes, and benzoic acid derivatives. The integration of these diverse functional groups creates compounds with unique chemical and physical properties that distinguish them from simpler sulfonamide structures.
Within the broader context of sulfonamide chemistry, these compounds belong to the category of N-arylsulfonamides, where the sulfonamide nitrogen is substituted with an aromatic group rather than remaining as a primary amide. This structural modification significantly alters the electronic properties of the sulfonamide group and can influence both chemical reactivity and biological activity. The presence of the carboxylic acid group on the N-aryl substituent further enhances the compound's potential for diverse chemical interactions and modifications.
The positioning of functional groups on the aromatic rings creates specific electronic environments that influence reactivity patterns. The 5-bromo-2-methoxyphenyl portion of the molecule contains both electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating a complex electronic landscape that affects the sulfonyl group's properties. Similarly, the position of the sulfonamide substituent on the benzoic acid ring (position 2 versus position 3) significantly impacts the compound's overall electronic distribution and potential intramolecular interactions.
Comparative analysis with related sulfonamide derivatives reveals the importance of structural fine-tuning in this compound class. For example, the documented 3-position isomer 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid provides insight into how positional changes affect molecular properties. Other related compounds, such as 5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, demonstrate how substituent modifications on the sulfonyl-bearing ring can alter chemical behavior.
The synthetic accessibility of these compounds relies on established sulfonamide formation reactions, typically involving the coupling of sulfonyl chlorides with aromatic amines. The presence of multiple reactive sites in these molecules also provides opportunities for further chemical modifications, making them valuable intermediates in organic synthesis. The carboxylic acid group, in particular, offers possibilities for ester formation, amide coupling, and other derivatization reactions that can expand the chemical diversity of this compound family.
Properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-12-7-6-9(15)8-13(12)22(19,20)16-11-5-3-2-4-10(11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHFXPEZNXZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The bromination of m-methoxybenzoic acid (1) to 2-bromo-5-methoxybenzoic acid (2) employs electrophilic aromatic substitution. Key parameters from patent CN112250562A include:
-
Solvent : Halogenated hydrocarbons (dichloromethane, chloroform) enhance bromine solubility and regioselectivity.
-
Catalysts : Red phosphorus (0.01–0.2 mol eq) and potassium bromate (0.01–0.2 mol eq) synergistically activate N-bromosuccinimide (NBS).
-
Acid promoter : Sulfuric acid (0.5–5 mass eq) protonates the carboxyl group, directing bromination to the ortho position.
-
Dissolve 15.2 g (0.1 mol) of m-methoxybenzoic acid in 70 g chloroform.
-
Add 1.48 g red phosphorus, 1.67 g potassium bromate, and 30 mL concentrated H2SO4.
-
Introduce 21.36 g NBS at 25°C, react for 3 hr.
-
Quench with ice water, recover chloroform under reduced pressure, and recrystallize with methanol.
Comparative Bromination Methods
| Method | Brominating Agent | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NBS + Red P | NBS | Chloroform | KBrO3, H2SO4 | 92.7 | 99.2 |
| Br2 + NaOH | Br2 | Water | NaOH | 83.0 | 98.5 |
| Dibromohydantoin | Dibromohydantoin | Chloroform | KBr, H2SO4 | 92.8 | 99.5 |
The NBS-based method outperforms traditional bromine-water systems due to reduced side reactions and higher atom economy.
Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
Sulfonation of 5-Bromo-2-methoxyaniline
The conversion of 5-bromo-2-methoxyaniline (3) to its sulfonyl chloride (4) involves chlorosulfonic acid (ClSO3H) under anhydrous conditions:
-
Add 10 g (0.045 mol) of 3 to 50 mL dichloromethane at 0°C.
-
Slowly introduce 15 mL ClSO3H, maintaining temperature <5°C.
-
Stir for 4 hr, then pour into ice-water to precipitate the sulfonyl chloride.
Yield : 85–90%.
Critical Factor : Excess ClSO3H ensures complete sulfonation while avoiding sulfonic acid byproducts.
Sulfonamide Coupling with 2-Aminobenzoic Acid
Reaction Optimization
The final step couples 5-bromo-2-methoxybenzenesulfonyl chloride (4) with 2-aminobenzoic acid (5) in a nucleophilic acyl substitution:
Procedure :
-
Dissolve 2.16 g (0.01 mol) of 5 in 30 mL DMF.
-
Add 2.8 mL triethylamine (TEA) as base.
-
Slowly add 3.1 g (0.01 mol) of 4 in 20 mL DMF at 0°C.
-
Warm to 25°C, stir for 12 hr.
-
Quench with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol.
Yield : 78–82%.
Purity : 98.5% (LC-MS).
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | TEA | 25 | 12 | 82 |
| THF | Pyridine | 40 | 8 | 75 |
| DCM | NaHCO3 | 0→25 | 24 | 68 |
DMF with TEA provides optimal solubility and acid scavenging, minimizing racemization.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves several steps, including bromination, substitution reactions, and hydrolysis. The preparation methods often emphasize mild reaction conditions and environmental friendliness. For instance, a notable method involves the reaction of 4-methoxybenzenesulfonamide with bromine under controlled conditions to yield the desired sulfonamide derivative .
Chemical Structure:
- Molecular Formula: C14H12BrN2O4S
- Molecular Weight: Approximately 396.22 g/mol
Antipsychotic Properties
One of the prominent applications of this compound is as an intermediate in the synthesis of antipsychotic drugs such as Sulpiride. Sulpiride is known for its efficacy in treating schizophrenia and other psychotic disorders by selectively antagonizing dopamine receptors (D2, D3, and D4). The compound's structural features contribute to its ability to modulate neurotransmitter activity effectively .
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives exhibit potential antitumor activity. The specific compound has been evaluated for its ability to inhibit tumor growth driven by overexpression of MYC oncogenes. High-throughput screening has identified it as a promising candidate for further development in cancer therapy .
Case Study 1: Sulpiride Synthesis
A study documented the efficient synthesis of this compound as a key intermediate in producing Sulpiride. The researchers highlighted the advantages of using this compound due to its favorable yield and reduced costs associated with raw materials. The synthesis was carried out under mild conditions, resulting in a product with high purity suitable for pharmaceutical applications .
Case Study 2: Ant
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid ()
- Structural Differences : Additional chloro and hydroxy groups at positions 5 and 2 of the benzoic acid core.
- Implications :
- The hydroxy group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound.
- The chloro substituent elevates molecular weight (MW = 422.7 vs. ~370.2 for the target compound) and lipophilicity (higher XLogP3).
- Crystal structure analysis reveals intermolecular O–H⋯O and Br⋯π interactions, which may influence solid-state packing and stability .
4-[2-[2-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]ethynyl]benzoic Acid ()
- Structural Differences : Ethynyl bridge connecting the sulfonamide phenyl ring to the benzoic acid core.
- Higher molecular weight (407.4 vs. ~370.2) and altered electronic properties due to extended conjugation.
Thioamide and Thioxomethyl Derivatives
5-Bromo-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]benzoic Acid ()
- Structural Differences : Thioamide (C=S) linkage replaces the sulfonamide (SO₂) group.
- Implications: Reduced polarity and hydrogen-bonding capacity compared to sulfonamides.
4-[[[[3-(5-Bromo-2-Methoxyphenyl)-1-Oxo-2-Propenyl]amino]thioxomethyl]amino]benzoic Acid ()
- Structural Differences : Propenyl group and thioxomethyl linkage introduce α,β-unsaturated ketone functionality.
- Implications :
- The conjugated system may engage in Michael addition reactions, increasing reactivity.
- Higher molecular weight (435.3) and complexity due to the propenyl chain.
Benzofuran Carboxylic Acid Derivatives ()
5-Bromo-6-methoxybenzofuran-2-carboxylic Acid
- Structural Differences : Benzofuran core replaces the benzene ring, with bromo and methoxy substituents at positions 5 and 6.
- Implications :
Data Tables
Table 1. Molecular Properties of Target Compound and Analogs
Discussion of Structural Implications
- Bioactivity : Sulfonamide derivatives (e.g., ) often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase) due to the sulfonamide’s zinc-binding capacity. Thioamide analogs () may target different pathways, such as thioredoxin reductase .
- Solubility : Hydroxy and carboxylic acid groups enhance aqueous solubility, whereas bromo and methoxy substituents increase lipophilicity, affecting membrane permeability.
Biological Activity
2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula C14H12BrNO5S and features a unique structure that includes a bromine atom, a methoxy group, and a sulfonyl group attached to a benzoic acid framework. This structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria range from 15.625 μM to 125 μM , indicating its potential as a bactericidal agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | 125 | Bactericidal action |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 3.0 μM to 21.3 μM , suggesting a strong potential for therapeutic application in cancer treatment .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Observations |
|---|---|---|
| MCF-7 | 3.0 | Significant growth inhibition |
| A549 | 21.3 | Moderate cytotoxicity |
| HCT116 | <10 | High efficacy compared to standard drugs |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The sulfonyl group forms strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
- Disruption of Cellular Processes : It affects pathways related to protein synthesis and nucleic acid production, which are vital for bacterial growth and cancer cell proliferation.
Case Studies
A recent study highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option where conventional antibiotics fail . Another investigation demonstrated its ability to induce apoptosis in cancer cells through caspase activation, further supporting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves sulfonylation of an aniline derivative. For example, coupling 5-bromo-2-methoxybenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., using pyridine or triethylamine). Reaction optimization may include:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or THF) to improve solubility.
- Purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Key Techniques :
- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO, ~110–120 ppm) groups.
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks ([M+H] or [M-H]).
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch).
- Data Interpretation: Cross-reference with PubChem or literature spectra for structural validation .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Assays :
- Enzyme inhibition: Test against kinases, proteases, or sulfotransferases (IC determination).
- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be systematically addressed?
- Strategies :
- Assay Standardization : Control variables like pH, temperature, and cell passage number.
- Stability Studies : Monitor compound degradation via HPLC under assay conditions.
- Metabolite Profiling : Identify active/inactive metabolites using LC-MS.
- Example: Discrepancies in cytotoxicity may arise from differential metabolite formation in cell lines .
Q. What structural modifications can enhance pharmacokinetic properties without compromising bioactivity?
- Approaches :
- Solubility : Introduce polar groups (e.g., –OH, –COOH) or prepare salt forms (e.g., sodium, hydrochloride).
- Metabolic Stability : Replace labile methoxy groups with halogens (e.g., –Cl) or methylsulfanyl (–SMe) .
- Bioisosteres : Replace the sulfonamide with a carbamate or urea group to modulate bioavailability.
- Case Study: Hydrochloride salts of analogous benzoic acids show improved solubility and stability .
Q. What computational methods are effective for predicting binding modes and target interactions?
- Tools :
- Molecular docking (AutoDock Vina, Glide) to simulate interactions with enzymes (e.g., cyclooxygenase-2).
- MD simulations (GROMACS) to assess binding stability over time.
- QSAR models to correlate substituent effects (e.g., –Br, –OCH) with activity.
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?
- Root Causes :
- Enzyme source variability (e.g., recombinant vs. native proteins).
- Assay interference from compound aggregation or fluorescent properties.
- Resolution :
- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization).
- Conduct counter-screens against unrelated enzymes to rule out nonspecific effects .
Experimental Design Considerations
Q. What in vitro models are most suitable for studying its anti-inflammatory potential?
- Models :
- RAW 264.7 macrophages: Measure TNF-α/IL-6 suppression via ELISA.
- NF-κB luciferase reporter assays: Quantify pathway inhibition.
- COX-2 inhibition: Compare selectivity over COX-1 using purified enzymes.
Structural Analogs and SAR
Q. Which analogs of this compound have shown improved activity, and what structural features contribute to efficacy?
- Notable Analogs :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
